molecular formula C8H13ClN2O B2371079 2-[(2-Aminophenyl)amino]ethanol, HCl CAS No. 4926-58-3; 854221-90-2

2-[(2-Aminophenyl)amino]ethanol, HCl

Cat. No.: B2371079
CAS No.: 4926-58-3; 854221-90-2
M. Wt: 188.66
InChI Key: QWAKCGWFHCRXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Aminophenyl)amino]ethanol, HCl is a chemical compound with the molecular formula C8H13ClN2O and a molecular weight of 188.65 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminophenyl)amino]ethanol, HCl typically involves the reaction of 2-nitroaniline with ethylene oxide, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often include:

    Reduction: Using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrochloride Salt Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminophenyl)amino]ethanol, HCl undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives .

Scientific Research Applications

2-[(2-Aminophenyl)amino]ethanol, HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Aminophenyl)amino]ethanol, HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Aminophenyl)amino]ethanol, HCl is unique due to its combination of an aromatic amine and an ethanol group, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-(2-aminoanilino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c9-7-3-1-2-4-8(7)10-5-6-11;/h1-4,10-11H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAKCGWFHCRXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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